2,4,6-Tris(benzyloxy)-1,3,5-triazine
Overview
Description
Scientific Research Applications
Acid-Catalyzed O-Benzylating Reagent
2,4,6-Tris(benzyloxy)-1,3,5-triazine, also known as TriBOT, serves as an acid-catalyzed O-benzylating reagent. This reagent is notable for its effectiveness in the synthesis of benzyl ethers from various functionalized alcohols, showing good yields. TriBOT is characterized as an inexpensive, stable crystalline solid with high atom economy (Yamada, Fujita, & Kunishima, 2012).
Non-Linear Optical Investigations
TriBOT derivatives have been synthesized and subjected to computational and non-linear optical (NLO) investigations. These studies reveal the molecule's potential in the field of NLO applications, particularly in structure-property relations and optical transmission through the visible range. This non-conjugated structure of TriBOT derivatives contributes to their unique properties in this domain (Srinivas et al., 2006).
Study of Reactivities in Acid-Catalyzed O-Benzylation
Further research into TriBOT's reactivity in acid-catalyzed O-benzylations has been conducted. This includes examining the effects of different isomeric core triazine structures on reactivity and conducting kinetic studies to better understand the process (Fujita, Hayakawa, & Kunishima, 2015).
Synthesis and Characterization in Polymer Chemistry
TriBOT is involved in the synthesis and characterization of dendrimeric melamine cored complexes, which are significant in polymer chemistry. These complexes exhibit notable magnetic behaviors, contributing to the understanding of material sciences and their applications (Uysal & Koç, 2010).
Application in Chlorination and Oxidation Reactions
A variant of TriBOT has been synthesized for use in chlorination and oxidation reactions. This demonstrates its versatility as a reagent in organic synthesis, providing an efficient method for the synthesis of various chemical structures (Thorat, Bhong, & Karade, 2013).
Synthesis of Benzyl Esters from Carboxylic Acids
Research has also explored the synthesis of benzyl esters from carboxylic acids using TriBOT. This includes investigating different reaction conditions, such as acidic or thermal, and their impacts on the final products. This research contributes to the understanding of reaction mechanisms in organic chemistry (Yamada et al., 2015).
Developments in Synthesis of Bioactive Triazines
TriBOT is part of the broader category of 1,3,5-triazine derivatives, which have a wide range of applications in pharmaceuticals, materials, and agrochemical industries. The structure and ease of functionalization of the 1,3,5-triazinecore make it a powerful scaffold for creating diverse molecular libraries. Recent synthetic advances have enabled the generation of bioactive 2,4,6-trisubstituted 1,3,5-triazines, highlighting their utility in creating selective and potent chemical probes for various protein families (Banerjee, Brown, & Weerapana, 2013).
Investigation into Molecular Structure and Stability
The molecular structure and stability of 2,4,6-tris[di(tert-butoxycarbonyl)methylidene]-hexahydro-1,3,5-triazine, a related compound, have been studied using various analytical techniques. This research provides insights into the stability of different isomers and the role of intramolecular hydrogen bonds in stabilizing certain structures, offering valuable information for the development of new compounds (Shastin et al., 2006).
Mass Spectrometry Analysis of TriBOT Derivatives
Studies using electrospray ionization collisionally activated dissociation (CAD) mass spectrometry of TriBOT derivatives have revealed interesting fragmentation patterns. This research contributes to the understanding of the molecular behavior of these compounds under high-energy conditions, aiding in the development of analytical methods for similar compounds (Ramesh et al., 2012).
Application in High-Performance Polymers
Research has been conducted on triazine-containing benzoxazine and its application in creating high-performance polymers. This study showcases the potential of TriBOT derivatives in material science, particularly in developing materials with high thermal stability and flame retardance (Wang, Li, Zhang, & Lu, 2013).
Pathways in Acid-Catalyzed O-Benzylation
Further studies have analyzed the reaction profile of acid-catalyzed O-benzylation with TriBOT, exploring both the neutral and cationic leaving group pathways. This research adds to the understanding of the kinetics and mechanisms involved in these reactions, important for optimizing synthetic processes (Fujita, Hayakawa, & Kunishima, 2018).
Future Directions
properties
IUPAC Name |
2,4,6-tris(phenylmethoxy)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-4-10-19(11-5-1)16-28-22-25-23(29-17-20-12-6-2-7-13-20)27-24(26-22)30-18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWCYDNXMANIFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=N2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279884 | |
Record name | 2,4,6-tris(benzyloxy)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(benzyloxy)-1,3,5-triazine | |
CAS RN |
7285-83-8 | |
Record name | NSC14428 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-tris(benzyloxy)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Tris(benzyloxy)-1,3,5-triazin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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